molecular formula C33H39N5O7S B8036531 ethanesulfonic acid;methyl (3Z)-3-[[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate

ethanesulfonic acid;methyl (3Z)-3-[[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate

Cat. No.: B8036531
M. Wt: 649.8 g/mol
InChI Key: MMMVNAGRWOJNMW-FJBFXRHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nintedanib esylate involves multiple steps, including the formation of key intermediates and their subsequent reactionsThe final step involves the formation of the esylate salt to enhance the compound’s solubility and bioavailability .

Industrial Production Methods

Industrial production of nintedanib esylate follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Nintedanib esylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving nintedanib esylate include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

Nintedanib esylate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying tyrosine-kinase inhibitors and their interactions with various receptors.

    Biology: Investigated for its effects on cell signaling pathways and its potential to modulate cellular functions.

    Medicine: Extensively studied for its therapeutic potential in treating idiopathic pulmonary fibrosis and non-small-cell lung cancer.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Nintedanib esylate exerts its effects by inhibiting multiple tyrosine kinases, including vascular endothelial growth factor receptor, fibroblast growth factor receptor, and platelet-derived growth factor receptor. These receptors play crucial roles in angiogenesis, cell proliferation, and survival. By blocking these pathways, nintedanib esylate can reduce tumor growth and fibrosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nintedanib esylate is unique due to its broad spectrum of activity against multiple tyrosine kinases, making it effective in treating a variety of conditions. Its esylate salt form enhances its solubility and bioavailability, providing better therapeutic outcomes compared to its parent compound .

Properties

IUPAC Name

ethanesulfonic acid;methyl (3Z)-3-[[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N5O4.C2H6O3S/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38;1-2-6(3,4)5/h4-14,19,32H,15-18,20H2,1-3H3,(H,33,38);2H2,1H3,(H,3,4,5)/b29-28-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMVNAGRWOJNMW-FJBFXRHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)O.CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)NC(=C3C4=C(C=C(C=C4)C(=O)OC)NC3=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)O.CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N/C(=C\3/C4=C(C=C(C=C4)C(=O)OC)NC3=O)/C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.